3-Bromo-6-methylimidazo[1,2-b]pyridazine

Catalog No.
S969153
CAS No.
1369326-08-8
M.F
C7H6BrN3
M. Wt
212.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylimidazo[1,2-b]pyridazine

Secure exact chemoselectivity for kinase/GPCR lead optimization. 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS 1369326-08-8) features an SNAr-resistant 6-methyl group, enabling clean Pd-catalyzed cross-couplings at the 3-position without competing amination. Eliminates orthogonal protection needed for 6-halogenated analogs. Benefits: • Consistent hydrophobic interaction for SAR; • Avoids affinity drop observed with unsubstituted scaffolds; • In stock for immediate global delivery.

CAS Number

1369326-08-8

Product Name

3-Bromo-6-methylimidazo[1,2-b]pyridazine

IUPAC Name

3-bromo-6-methylimidazo[1,2-b]pyridazine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3

InChI Key

CDWBUTKBWLPGEV-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NC=C2Br)C=C1

Synonyms

3-Bromo-6-methylimidazo[1,2-b]pyridazine, 6-Methyl-3-bromoimidazo[1,2-b]pyridazine, 3-Bromo-6-methylimidazo[1,2-b]pyridazine (IUPAC)

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g

3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS 1369326-08-8) is a bi-functional heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a reactive bromine atom at the 3-position and a stable methyl group at the 6-position, this compound serves as a direct precursor for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations[1]. Unlike generic imidazopyridazines, the pre-installed 6-methyl group provides specific electronic tuning and a metabolically stable hydrophobic vector, establishing it as a critical starting material for targeted library generation in medicinal chemistry, particularly for kinase and G-protein coupled receptor (GPCR) inhibitor discovery programs.

Research Fit

Workflow

Kinase inhibitor library synthesis via sequential Suzuki coupling

Dual C3/C6 vector scaffold

Selection

C3-bromo handle for regioselective cross-coupling

Yield advantage class-level evidence

Use Context

Building block for CDK, DYRK, MAPK inhibitor probes

Research use only; not for diagnostic or therapeutic use

Attempting to substitute 3-bromo-6-methylimidazo[1,2-b]pyridazine with its close analogs, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine or the unsubstituted 3-bromoimidazo[1,2-b]pyridazine, fundamentally alters downstream synthetic pathways and final product efficacy. The 6-chloro analog introduces a highly reactive site susceptible to nucleophilic aromatic substitution (SNAr), which complicates cross-coupling at the 3-position by requiring orthogonal protection or highly optimized, mild conditions to prevent unwanted amination at the 6-position [1]. Conversely, using the unsubstituted variant deprives the final molecule of a critical hydrophobic interaction vector, often leading to a drop in target binding affinity during structure-activity relationship (SAR) campaigns. Therefore, procuring the exact 6-methyl compound is mandatory when a stable, non-reactive alkyl substituent is required at the 6-position.

Substitution Risk

3-Chloro analogue reduces coupling yield

C3-chloro derivatives may exhibit lower Suzuki coupling yields (class-level observation), potentially shifting multi-step throughput.

Dehalogenated scaffold precludes C3 derivatization

6-Methylimidazo[1,2-b]pyridazine lacks the C3 halogen handle, collapsing the key synthetic pathway for 3-aryl elaboration.

Iodo analogue may shift stability profile

3-Iodo substitution could introduce handling challenges and reduced stability, limiting batch reproducibility in library synthesis.

Elimination of SNAr Liabilities at the 6-Position

When synthesizing 3-substituted imidazopyridazines, the choice of the 6-position substituent dictates the reaction pathway. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is highly susceptible to nucleophilic aromatic substitution (SNAr) at the 6-chloro position, reacting readily with primary amines (e.g., at 180 °C in NMP) [1]. In contrast, 3-bromo-6-methylimidazo[1,2-b]pyridazine is completely inert to SNAr at the 6-position under identical conditions, allowing exclusive palladium-catalyzed cross-coupling at the 3-bromo site without competing side reactions. This chemoselectivity eliminates the need for orthogonal protection strategies and prevents yield losses associated with off-target amination.

Evidence DimensionSNAr reactivity at the 6-position (amine nucleophiles)
Target Compound Data0% SNAr conversion (inert methyl group)
Comparator Or Baseline3-Bromo-6-chloroimidazo[1,2-b]pyridazine (>50% conversion to 6-amino derivatives under thermal conditions)
Quantified DifferenceAbsolute suppression of 6-position nucleophilic attack
ConditionsAmine nucleophiles, NMP, elevated temperatures (up to 180 °C)

Procuring the 6-methyl variant directly prevents costly side reactions and simplifies purification when harsh nucleophilic conditions are required downstream.

Lipophilicity shift
Class-level inference
ΔLogP ≈ 0.88 (from ~0.92 to 1.8) via XLogP3-AA; TPSA 30.2 Ų
Reported shift in computed lipophilicity may influence solubility and permeability profiles of downstream analogues.
Data to verify; class-level extrapolation from non-halogenated parent.

Step Economy and Yield Preservation via Pre-Bromination

For industrial synthesis of 3-substituted imidazo[1,2-b]pyridazines, starting from the unbrominated 6-methylimidazo[1,2-b]pyridazine requires an initial electrophilic halogenation step using reagents like N-bromosuccinimide. This step typically suffers from a 15–25% yield penalty due to incomplete conversion, over-bromination, and the need for chromatographic purification [1]. By procuring 3-bromo-6-methylimidazo[1,2-b]pyridazine directly, process chemists bypass this halogenation entirely. The pre-activated 3-bromo site allows immediate deployment in palladium-catalyzed cross-couplings with >95% purity, ensuring stoichiometric precision and maximizing the efficiency of expensive downstream catalytic steps.

Evidence DimensionSynthetic step count and baseline yield loss
Target Compound Data0 additional bromination steps; direct coupling ready
Comparator Or Baseline6-Methylimidazo[1,2-b]pyridazine (requires 1 step, 15-25% yield loss)
Quantified DifferenceEliminates 1 synthetic step and recovers ~20% material yield
ConditionsStandard electrophilic bromination vs. direct Pd-catalyzed cross-coupling

Bypassing in-house bromination reduces reagent waste, improves throughput, and ensures reproducible purity for high-value cross-coupling reactions.

Coupling yield comparison
Class-level inference
Bromo (82–89%) vs Chloro (65–75%); ~17% absolute yield advantage reported across scaffold series.
Reported yield context supports scaffold selection for sequential coupling workflows; batch-to-batch variance may require verification.
Extrapolated from imidazo[1,2-b]pyridazine review data; individual optimization needed.

Provision of a Metabolically Stable Hydrophobic Vector

In medicinal chemistry, the 6-position of the imidazo[1,2-b]pyridazine core frequently interacts with hydrophobic sub-pockets in target proteins, such as kinases [1]. Substituting the unsubstituted 3-bromoimidazo[1,2-b]pyridazine with the 6-methyl variant introduces a defined steric vector that increases the scaffold's lipophilicity (an estimated +0.5 cLogP units) without introducing reactive liabilities. This pre-installed methyl group provides a rigid, metabolically stable interaction point that is difficult to retrofit efficiently at a late stage. Procuring the 6-methyl precursor ensures that all downstream library members inherently possess this optimized binding vector, directly enhancing target affinity profiles.

Evidence DimensionScaffold lipophilicity (cLogP) and steric volume
Target Compound DataPre-installed hydrophobic vector (+0.5 cLogP)
Comparator Or Baseline3-Bromoimidazo[1,2-b]pyridazine (lacks 6-position vector)
Quantified DifferenceDirect provision of a metabolically stable hydrophobic interaction site
ConditionsKinase inhibitor library synthesis and SAR optimization

For drug discovery programs, starting with the 6-methyl scaffold bakes in critical hydrophobic interactions early, accelerating the path to high-affinity lead compounds.

Purity specification
Reported
≥95% minimum (standard supply); ≥98% ISO-certified available from select vendors.
Confirmed purity levels may reduce off-target interference in biological assays.
Supplier-reported specification; independent QC verification advised.
Sequential derivatization
Class-level inference
C3 Suzuki coupling + C6 C-H arylation enables 3,6-disubstitution; microwave-assisted one-pot protocol reported for analogous scaffolds.
Dual functionalization context may reduce synthesis cycle time in parallel library production.
Methodology validated for imidazo[1,2-b]pyridazine class; target-specific optimization may be required.
Synthetic vector advantage
Class-level inference
2 addressable vectors (C3, C6)
1 vector for halogen-only or methyl-only analogues
Reported >100-fold IKKβ potency improvement in SAR campaigns utilizing dual-vector exploration.
Expands accessible SAR space; class-level kinase inhibitor optimization context.
Data to verify; extrapolated from IKKβ inhibitor development studies.
Patent precedent
Cross-study comparable
Substitution pattern appears in ≥3 granted patent families (JP5357763B2, US9187489B2, WO2011002772-A1).
Reported precedent supports scaffold utility in kinase inhibitor research; freedom-to-operate review advised.
Patent landscape context; does not constitute legal advice.

Synthesis of Kinase Inhibitor Libraries

Due to the pre-installed, metabolically stable 6-methyl group and the highly reactive 3-bromo position, this compound is highly suitable for generating diverse libraries of kinase inhibitors. It allows for rapid, late-stage diversification via Suzuki or Buchwald-Hartwig couplings at the 3-position while maintaining a consistent hydrophobic interaction vector at the 6-position [1].

Development of GPCR Ligands

The imidazo[1,2-b]pyridazine scaffold is a privileged structure for Central Nervous System (CNS) targets, including various G-protein coupled receptors (GPCRs). The 6-methyl variant offers an optimized lipophilicity profile compared to unsubstituted analogs, improving calculated blood-brain barrier (BBB) penetration metrics and target residence time, making it highly suitable for neuro-pharmaceutical development[2].

Orthogonal Cross-Coupling in Complex API Manufacturing

In multi-step Active Pharmaceutical Ingredient (API) synthesis where harsh nucleophilic conditions (such as amination) are required elsewhere in the molecule, the SNAr-resistant 6-methyl group prevents unwanted side reactions that plague 6-halogenated analogs. This ensures high chemoselectivity and reduces the need for complex protecting group strategies during process scale-up [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
3,6-Disubstituted kinase inhibitor probe synthesis
C3-bromo regioselectivity and C6 methyl elaboration potential
Cross-coupling yield consistency; purity-driven assay reproducibility
Lead optimization for kinase selectivity (DYRK1A, IKKβ context)
Dual synthetic vectors supporting SAR expansion
Cellular target engagement assays; batch-to-batch impurity profiling
PBR ligand development from 3-aryl imidazo[1,2-b]pyridazines
C3 handle for aryl introduction; consistent starting material purity
Receptor binding affinity; selectivity over CBR in radioligand studies

XLogP3

1.8

Wikipedia

3-Bromo-6-methylimidazo[1,2-b]pyridazine

Explore Compound Types